molecular formula C10D3H10N3O2S.HCl B602570 Albendazole-2-aminosulfone-D3 hydrochloride CAS No. 1435902-07-0

Albendazole-2-aminosulfone-D3 hydrochloride

Cat. No. B602570
M. Wt: 278.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Albendazole-2-Aminosulfone-D3 hydrochloride is the deuterium labeled version of Albendazole-2-Aminosulfone hydrochloride . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The empirical formula of Albendazole-2-Aminosulfone-D3 hydrochloride is C10D3H10N3O2S · HCl . The molecular weight is 278.77 . The structure includes a benzimidazole ring substituted with a propylsulfonyl group and an amino group .

Scientific Research Applications

Pharmacokinetic Studies and Bioavailability

Albendazole, a benzimidazole carbamate drug, has been a subject of extensive research due to its anthelmintic and antiprotozoal activity. Studies have shown that the bioavailability of albendazole is significantly influenced by dietary factors. For instance, a high-fat breakfast has been found to increase the bioavailability of albendazole and albendazole sulfoxide, as opposed to a low-fat breakfast, which suggests the importance of meal composition on drug absorption and effectiveness (Ochoa et al., 2021). Furthermore, pharmacokinetic interaction studies reveal that combining albendazole with other drugs like praziquantel can lead to increased plasma concentrations of both drugs, indicating a potential enhancement of therapeutic efficacy, although it may also increase the risk of side effects (Lima et al., 2011).

Treatment Efficacy in Parasitic Infections

Albendazole's efficacy in treating parasitic infections, especially cystic echinococcosis, has been validated through various studies. For example, intracystic injection of albendazole sulfoxide has been shown to be an effective scolecidal agent in treating cystic echinococcosis, leading to a significant decrease in cyst size and progressive solidification in an animal model (Değer et al., 2000). Additionally, another study demonstrated that the use of albendazole immunoliposome significantly enhances therapeutic effects against Echinococcus granulosus compared to conventional albendazole, indicating the potential of drug delivery modifications to improve treatment outcomes (Niu et al., 2001).

Interaction with Diet and Drug Absorption

Research has also focused on the interaction between albendazole and diet, especially in terms of drug absorption and efficacy. The administration of albendazole with a fatty meal has been shown to influence the effect of the drug on liver enzymes, suggesting that dietary factors can have significant implications on the drug's pharmacological profile and its therapeutic efficacy (Omotoso et al., 2013).

properties

CAS RN

1435902-07-0

Product Name

Albendazole-2-aminosulfone-D3 hydrochloride

Molecular Formula

C10D3H10N3O2S.HCl

Molecular Weight

278.77

Purity

95% by HPLC; 98% atom D

synonyms

2-Amino-5-propyl-D3-sulfonylbenzimidazole hydrochloride

tag

Albendazole Impurities

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.